molecular formula C14H15NO3S2 B3822646 (2-sulfanylidene-1,3-benzoxathiol-5-yl) N-cyclohexylcarbamate

(2-sulfanylidene-1,3-benzoxathiol-5-yl) N-cyclohexylcarbamate

Cat. No.: B3822646
M. Wt: 309.4 g/mol
InChI Key: VPNSKFDDMWPYKD-UHFFFAOYSA-N
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Description

(2-sulfanylidene-1,3-benzoxathiol-5-yl) N-cyclohexylcarbamate is a complex organic compound that belongs to the class of benzoxathioles This compound is characterized by the presence of a benzoxathiol ring system substituted with a sulfanylidene group and an N-cyclohexylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-sulfanylidene-1,3-benzoxathiol-5-yl) N-cyclohexylcarbamate typically involves the reaction of 2-mercaptobenzoxazole with cyclohexyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction is usually conducted in an inert solvent like dichloromethane at room temperature to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often incorporating continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

(2-sulfanylidene-1,3-benzoxathiol-5-yl) N-cyclohexylcarbamate undergoes various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the sulfanylidene group.

    Substitution: The benzoxathiol ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoxathiol ring.

Scientific Research Applications

(2-sulfanylidene-1,3-benzoxathiol-5-yl) N-cyclohexylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2-sulfanylidene-1,3-benzoxathiol-5-yl) N-cyclohexylcarbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazoles: Compounds with a similar benzoxazole ring system but different substituents.

    Sulfonimidates: Organosulfur compounds with similar sulfur-containing functional groups.

    Benzothiazoles: Compounds with a benzothiazole ring system, which is structurally related to benzoxathioles.

Uniqueness

(2-sulfanylidene-1,3-benzoxathiol-5-yl) N-cyclohexylcarbamate is unique due to its specific combination of a benzoxathiol ring with a sulfanylidene group and an N-cyclohexylcarbamate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

(2-sulfanylidene-1,3-benzoxathiol-5-yl) N-cyclohexylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S2/c16-13(15-9-4-2-1-3-5-9)17-10-6-7-11-12(8-10)20-14(19)18-11/h6-9H,1-5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNSKFDDMWPYKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)OC2=CC3=C(C=C2)OC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-sulfanylidene-1,3-benzoxathiol-5-yl) N-cyclohexylcarbamate
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(2-sulfanylidene-1,3-benzoxathiol-5-yl) N-cyclohexylcarbamate
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(2-sulfanylidene-1,3-benzoxathiol-5-yl) N-cyclohexylcarbamate
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(2-sulfanylidene-1,3-benzoxathiol-5-yl) N-cyclohexylcarbamate
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(2-sulfanylidene-1,3-benzoxathiol-5-yl) N-cyclohexylcarbamate
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(2-sulfanylidene-1,3-benzoxathiol-5-yl) N-cyclohexylcarbamate

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